2-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide
Overview
Description
2-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metalloligands Design
Metalloligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands exhibit the potential to coordinate with copper ions, leading to the formation of anionic metalloligands. These are crucial in synthesizing tetranuclear complexes and 1D chains of tetranuclear entities, which show Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) behaviors, respectively. Such materials are valuable in developing new magnetic materials for storage and sensor applications (J. Costes, L. Vendier, & W. Wernsdorfer, 2010).
Anticonvulsant Activity
Benzamide derivatives, like 4-amino-N-(2,6-dimethylphenyl)benzamide, have shown effectiveness as anticonvulsants in animal models. These studies highlight the potential of benzamide compounds in developing new treatments for epilepsy and other seizure-related disorders (D. W. Robertson et al., 1987).
Chemoselective N-benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides demonstrates the versatility of benzamide compounds in synthetic chemistry. These compounds, being of biological interest, underscore the importance of benzamides in medicinal chemistry and drug design (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).
Hyperbranched Polymers
Benzamide-based compounds are integral to synthesizing hyperbranched polymers. For instance, thermal polymerization of benzamide derivatives leads to hyperbranched aromatic polyamides with applications ranging from materials science to nanotechnology. These polymers exhibit desirable properties such as solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Gang Yang, M. Jikei, & M. Kakimoto, 1999).
Histone Deacetylase Inhibition
Benzamide compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase inhibitors. They block cancer cell proliferation and induce apoptosis, highlighting their potential in cancer therapy and the development of new anticancer drugs (Nancy Z. Zhou et al., 2008).
Properties
IUPAC Name |
2-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(21)20-15-7-5-4-6-14(15)18(19)22/h4-9H,10H2,1-3H3,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDHRZCTWQUXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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